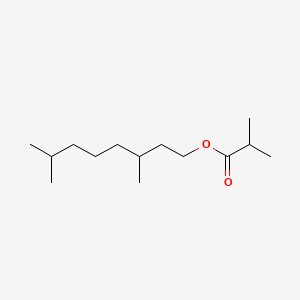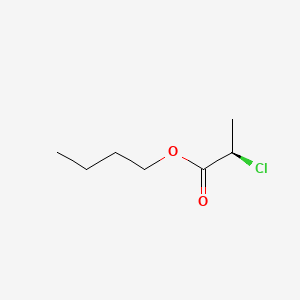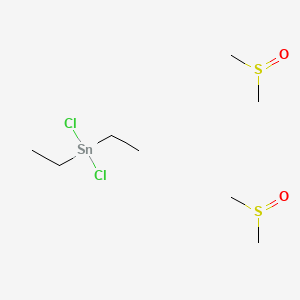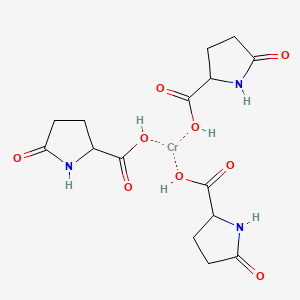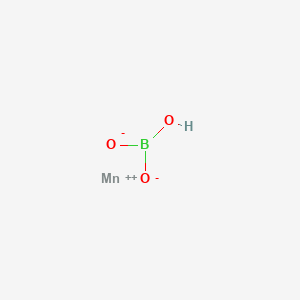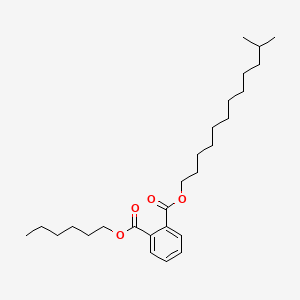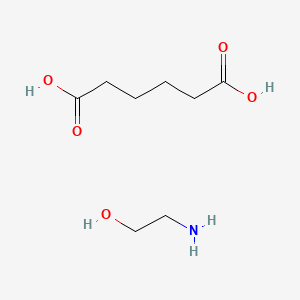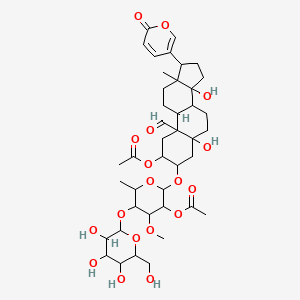
Physodine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physodine B is a steroid glycoside compound, specifically a bufadienolide, which is a type of cardiotonic steroid. It is derived from the plant Urginea physodes, belonging to the family Hyacinthaceae . The molecular formula of this compound is C₄₁H₅₈O₁₈, and it has a molecular weight of 838 g/mol . This compound has been studied for its various biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Physodine B can be synthesized through a series of chemical reactions involving the starting material 2β-Acetoxyhellibrigenin. The synthetic route involves glycosylation reactions to attach the sugar moieties to the aglycone part of the molecule. The reaction conditions typically include the use of solvents like methanol (MeOH) and specific catalysts to facilitate the glycosylation process
Analyse Chemischer Reaktionen
Physodine B undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common reagents used for oxidation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule. Common reagents used for reduction include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
Physodine B has been studied for its various scientific research applications, including:
Chemistry: this compound is used as a model compound for studying glycosylation reactions and the synthesis of steroid glycosides.
Industry: this compound and its derivatives may have applications in the pharmaceutical industry for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of Physodine B involves its interaction with molecular targets such as Na⁺/K⁺-ATPase, an enzyme that regulates the balance of sodium and potassium ions in cells. By inhibiting this enzyme, this compound increases the intracellular concentration of calcium ions, leading to enhanced cardiac contractility . This mechanism is similar to that of other cardiotonic steroids, such as digoxin.
Vergleich Mit ähnlichen Verbindungen
Physodine B is similar to other bufadienolides, such as bufalin and marinobufagin, which also exhibit cardiotonic and anticancer activities . this compound is unique in its specific glycosylation pattern and the presence of acetoxy groups, which may contribute to its distinct biological activities. Other similar compounds include:
Bufalin: A bufadienolide derived from the skin and parotid venom glands of toads, known for its cardiotonic and anticancer properties.
Marinobufagin: Another bufadienolide with similar biological activities, including inhibition of Na⁺/K⁺-ATPase and anticancer effects.
This compound’s unique structural features and biological activities make it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
122051-34-7 |
|---|---|
Molekularformel |
C41H58O18 |
Molekulargewicht |
838.9 g/mol |
IUPAC-Name |
[3-[3-acetyloxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-2-yl] acetate |
InChI |
InChI=1S/C41H58O18/c1-19-33(59-36-32(49)31(48)30(47)28(16-42)58-36)34(52-5)35(56-21(3)45)37(54-19)57-27-15-40(50)12-9-25-24(39(40,18-43)14-26(27)55-20(2)44)8-11-38(4)23(10-13-41(25,38)51)22-6-7-29(46)53-17-22/h6-7,17-19,23-28,30-37,42,47-51H,8-16H2,1-5H3 |
InChI-Schlüssel |
VQVTXWYVJLGLMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CC3(CCC4C(C3(CC2OC(=O)C)C=O)CCC5(C4(CCC5C6=COC(=O)C=C6)O)C)O)OC(=O)C)OC)OC7C(C(C(C(O7)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



